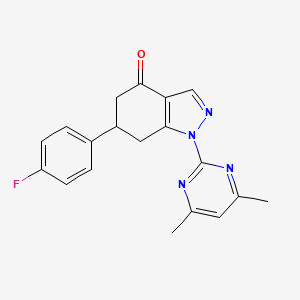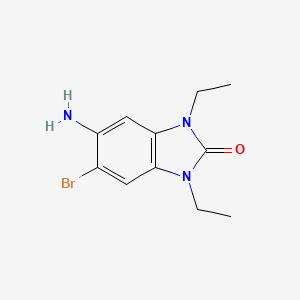![molecular formula C15H12FN5O2 B11055735 6-(4-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11055735.png)
6-(4-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of pyrazolo-triazolo-pyrimidines. It features a fused ring system with a pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine core. The presence of a fluorophenyl group and a methyl substituent adds to its structural complexity. Researchers have explored its potential in various applications due to its unique scaffold .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One approach involves the condensation of appropriate precursors, followed by cyclization. The reaction conditions may vary, but mild conditions are often preferred to avoid side reactions. The yield can be as high as 96% .
Industrial Production:: While no specific industrial-scale production method is widely reported, research efforts continue to optimize synthetic strategies for large-scale production.
Chemical Reactions Analysis
Reactivity::
Nucleophilic Addition: Stable products result from nucleophilic addition to the pyridine ring under mild conditions, even in the absence of a base.
Oxidation/Reduction: Investigating its redox behavior and reactivity with various oxidants and reducing agents is essential.
Substitution: The compound may undergo substitution reactions, leading to diverse derivatives.
Cyclization: Cyclization reactions often involve Lewis acids or bases.
Functional Group Transformations: Reagents like Grignard reagents, hydrazines, and halogens can modify the compound.
Major Products:: The major products depend on the specific reaction conditions and starting materials. Researchers have synthesized various derivatives, including thioglycoside analogs .
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of its potential as a CDK2 inhibitor for cancer treatment.
Heterocyclic Chemistry: Investigation of its reactivity and applications in designing novel heterocyclic compounds.
Antiproliferative Activity: Inhibition of cell growth in cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) with IC50 values comparable to or better than sorafenib.
Enzymatic Inhibition: Effective inhibition of CDK2/cyclin A2.
Drug Development: Consideration as a lead compound for developing anticancer drugs.
Mechanism of Action
The compound likely exerts its effects by interfering with cell cycle regulation through CDK2 inhibition. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its pyrazolo-triazolo-pyrimidine scaffold, similar compounds include other CDK inhibitors and heterocyclic derivatives. its specific combination of substituents sets it apart .
Properties
Molecular Formula |
C15H12FN5O2 |
|---|---|
Molecular Weight |
313.29 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-7-methyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione |
InChI |
InChI=1S/C15H12FN5O2/c1-20-14(23)12-10(8-2-4-9(16)5-3-8)6-11(22)19-13(12)21-15(20)17-7-18-21/h2-5,7,10H,6H2,1H3,(H,19,22) |
InChI Key |
OLASVPYHZCKOTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)CC2C3=CC=C(C=C3)F)N4C1=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11055663.png)

![1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11055676.png)
![6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055682.png)
![4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B11055683.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11055696.png)
![S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate](/img/structure/B11055699.png)
![N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11055705.png)


![N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11055731.png)
![3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one](/img/structure/B11055736.png)
![4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11055741.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole](/img/structure/B11055748.png)
